molecular formula C16H16BrNO B14642451 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide CAS No. 55662-90-3

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide

Katalognummer: B14642451
CAS-Nummer: 55662-90-3
Molekulargewicht: 318.21 g/mol
InChI-Schlüssel: APBSWIOXIYKXBQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is an organic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the reaction of 4-methoxyphenylmagnesium bromide with isoquinoline. The reaction is carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the Grignard reagent . The reaction mixture is then treated with a suitable brominating agent to yield the desired isoquinolinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.

    Reduction: Reduction reactions can convert the isoquinolinium salt to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolinium derivatives, dihydroisoquinolines, and various substituted isoquinolinium salts.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Methoxyphenyl)-isoquinoline
  • 2-(4-Methoxyphenyl)-3,4-dihydroisoquinoline

Uniqueness

2-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to its isoquinolinium core, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

55662-90-3

Molekularformel

C16H16BrNO

Molekulargewicht

318.21 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C16H16NO.BrH/c1-18-16-8-6-15(7-9-16)17-11-10-13-4-2-3-5-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

APBSWIOXIYKXBQ-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3CC2.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.